

The Versatility of 5-Bromonicotinonitrile: A Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromonicotinonitrile

Cat. No.: B016776

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Introduction

5-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a pivotal and versatile building block in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position and a nitrile group at the 3-position, offers a unique combination of reactive handles for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the strategic installation of diverse aryl and heteroaryl moieties. The nitrile group can also be transformed into various functional groups, further expanding the accessible chemical space. This synthetic tractability makes **5-Bromonicotinonitrile** an invaluable scaffold for the construction of compound libraries aimed at discovering and optimizing novel therapeutic agents, particularly in the realm of kinase inhibition.

Synthetic Utility and Key Reactions

The true power of **5-Bromonicotinonitrile** as a medicinal chemistry scaffold lies in its capacity to undergo a variety of robust and high-yielding chemical transformations. The primary reaction leveraged by chemists is the Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation. This reaction allows for the efficient coupling of the pyridine core with a wide array of boronic acids and esters, generating a diverse set of 5-aryl or 5-heteroaryl nicotinonitrile derivatives. These derivatives often serve as the core structure for many potent and selective kinase inhibitors.

Application in Kinase Inhibitor Development

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common motif in kinase inhibitors as it can effectively mimic the adenine ring of ATP, enabling competitive binding to the enzyme's active site. By using **5-Bromonicotinonitrile** as a starting material, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel kinase inhibitors. The strategic introduction of various substituents via Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A key therapeutic target where this scaffold has shown promise is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. p38 MAPK is a central mediator of inflammatory responses, and its inhibition is a promising strategy for treating a range of inflammatory diseases.

Quantitative Data: Biological Activity of Cyanopyridine Derivatives

The following table summarizes the in vitro biological activity of representative cyanopyridine-based kinase inhibitors. While not all are direct derivatives of **5-Bromonicotinonitrile**, they showcase the potency that can be achieved with the 5-aryl-nicotinonitrile scaffold.

Compound ID	Target Kinase	Assay Type	IC50 (μM)	Cancer Cell Line	IC50 (μM)	Reference
5e	VEGFR-2	Enzyme Inhibition	0.124	MCF-7 (Breast)	1.39	[1]
5e	HER-2	Enzyme Inhibition	0.077	-	-	[1]
5a	VEGFR-2	Enzyme Inhibition	0.217	MCF-7 (Breast)	1.77	[1]
5a	HER-2	Enzyme Inhibition	0.168	HepG2 (Liver)	2.71	[1]
7h	PIM-1	Enzyme Inhibition	0.283	MCF-7 (Breast)	1.89	[2]
8f	PIM-1	Enzyme Inhibition	0.58	MCF-7 (Breast)	1.69	[2]
4d	PIM-1	Enzyme Inhibition	0.46	HePG2 (Liver)	6.95	[3]
4c	PIM-1	Enzyme Inhibition	0.56	HCT-116 (Colon)	7.15	[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinitrile

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of **5-Bromonicotinitrile** with an arylboronic acid.

Materials:

- **5-Bromonicotinitrile** (1.0 eq)
- Arylboronic acid (1.2 eq)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 eq)
- Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
- Schlenk flask or reaction vial
- Magnetic stirrer and heating mantle/oil bath
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add **5-Bromonicotinonitrile**, the arylboronic acid, and the base.
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
- **Reaction:** Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylNicotinonitrile product.

General Protocol for In Vitro Kinase Inhibition Assay (p38 α MAPK)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

- Recombinant human p38 α MAPK enzyme
- ATP
- Substrate peptide (e.g., Myelin Basic Protein)
- Synthesized inhibitor compound
- Assay buffer
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

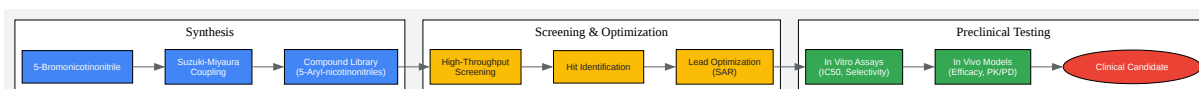
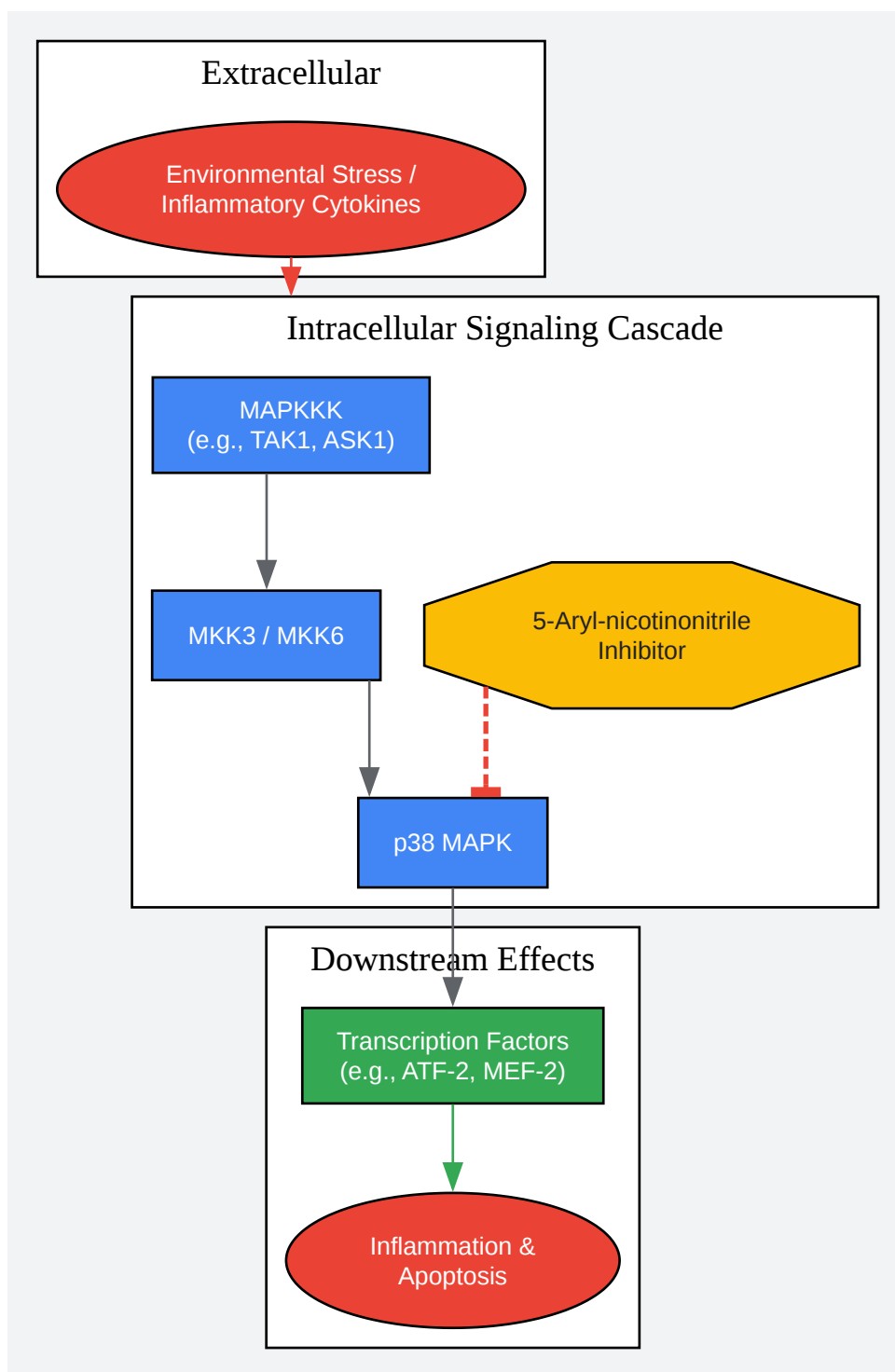
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the inhibitor compound in DMSO.
- **Reaction Setup:** In a microplate, add the assay buffer, the kinase enzyme, and the inhibitor solution at various concentrations.
- **Initiation:** Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
- **Detection:** Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate a key signaling pathway targeted by inhibitors derived from **5-Bromonicotinonitrile** and a typical workflow for their discovery and development.



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